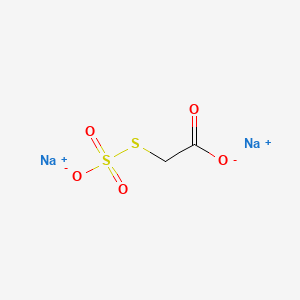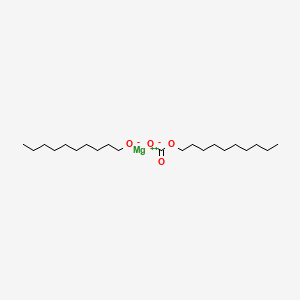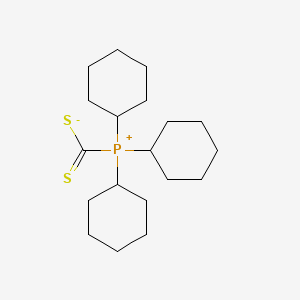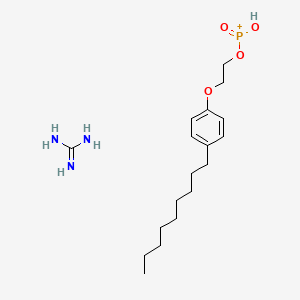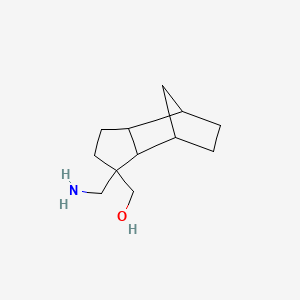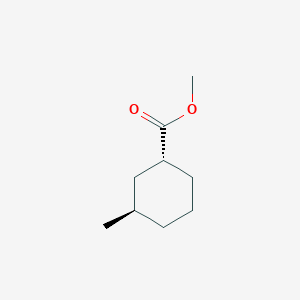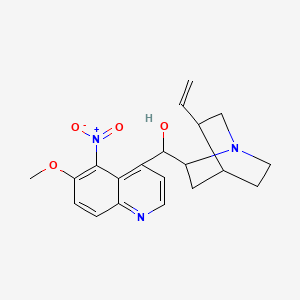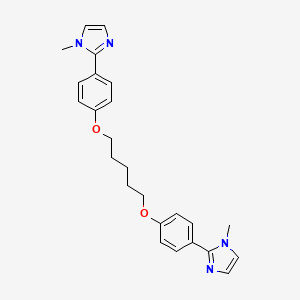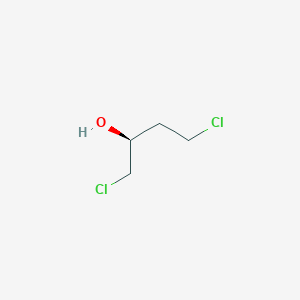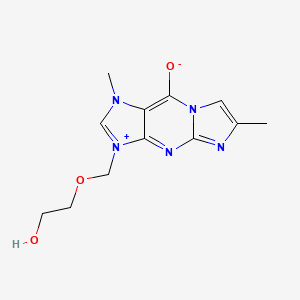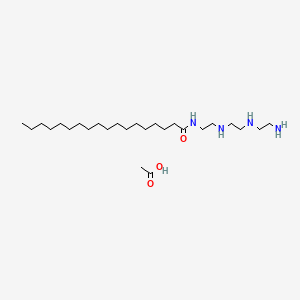
Isosetoclavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosetoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus. Ergot alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is a diastereoisomer of setoclavine and is produced through the biotransformation of agroclavine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isosetoclavine can be synthesized through the biotransformation of agroclavine using plant cell cultures with high peroxidase activity. This method involves the use of plant cell suspension cultures that provide a manageable submerged cultivation environment with considerable biochemical potential . The transformation process typically yields this compound with an isolated yield of around 11% .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the biotransformation method using plant cell cultures offers a scalable and environmentally friendly approach. This method leverages the natural enzymatic activities of plant cells to achieve the desired transformation under mild conditions, ensuring stereospecificity and reducing the need for harsh chemical reagents .
Análisis De Reacciones Químicas
Types of Reactions: Isosetoclavine undergoes various chemical reactions, including oxidation and reduction. The compound can be formed through the oxidative transformation of agroclavine .
Common Reagents and Conditions: The biotransformation process involves the use of plant cell cultures with high peroxidase activity. These cultures facilitate the oxidation of agroclavine to produce this compound . The reaction conditions are typically mild, leveraging the natural enzymatic activities of the plant cells.
Major Products Formed: The major product formed from the biotransformation of agroclavine is this compound. Other related compounds, such as setoclavine and 10-hydroxyelymoclavine, can also be produced through similar biotransformation processes .
Aplicaciones Científicas De Investigación
Isosetoclavine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biotransformation of ergot alkaloids and the enzymatic activities involved in these processes . In biology, this compound is used to investigate the metabolic pathways of ergot alkaloids and their interactions with various biological systems . In medicine, ergot alkaloids, including this compound, have been studied for their potential therapeutic applications, such as immunomodulatory activities .
Mecanismo De Acción
The mechanism of action of isosetoclavine involves its interaction with specific molecular targets and pathways. As an ergot alkaloid, it is believed to exert its effects through the modulation of neurotransmitter receptors, particularly those involved in the central nervous system . The exact molecular targets and pathways are still under investigation, but the compound’s structural similarity to other ergot alkaloids suggests it may interact with serotonin and dopamine receptors .
Comparación Con Compuestos Similares
Isosetoclavine is similar to other ergot alkaloids, such as setoclavine, agroclavine, and elymoclavine. These compounds share a common ergoline ring structure and are produced through similar biotransformation processes . this compound is unique in its specific stereochemistry and the conditions required for its production. The table below highlights some of the similar compounds and their key characteristics:
| Compound | Key Characteristics |
|---|---|
| Setoclavine | Diastereoisomer of this compound, produced from agroclavine |
| Agroclavine | Precursor to this compound, undergoes biotransformation |
| Elymoclavine | Another ergot alkaloid, can be transformed to 10-hydroxyelymoclavine |
This compound’s unique stereochemistry and the specific conditions required for its production distinguish it from these related compounds.
Propiedades
Número CAS |
519-11-9 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
(6aR,9R)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol |
InChI |
InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16-/m1/s1 |
Clave InChI |
BGVUWLLRNRBDAY-GDBMZVCRSA-N |
SMILES isomérico |
C[C@@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
SMILES canónico |
CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


